molecular formula C11H10N2O2 B2868575 N-(8-hydroxyquinolin-2-yl)acetamide CAS No. 312591-57-4

N-(8-hydroxyquinolin-2-yl)acetamide

Cat. No. B2868575
CAS RN: 312591-57-4
M. Wt: 202.213
InChI Key: LOLPGXCBKGETOO-UHFFFAOYSA-N
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Description

“N-(8-hydroxyquinolin-2-yl)acetamide” is a chemical compound with the CAS Number: 312591-57-4 . It has a molecular weight of 202.21 and its IUPAC name is N-(8-hydroxy-2-quinolinyl)acetamide .


Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, including “this compound”, has been a topic of interest in recent years . These compounds have been synthesized using various strategies and have been found to have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H10N2O2 . The InChI Code for this compound is 1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) .

Scientific Research Applications

Structural Aspects and Properties

N-(8-hydroxyquinolin-2-yl)acetamide derivatives have been studied for their structural aspects. For instance, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide exhibit unique behaviors when treated with different acids. Some derivatives form gels or crystalline solids under varying conditions, and their interactions with other compounds can lead to significant changes in fluorescence emission, which is relevant in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Fluorescent Sensors for Metal Ions

A fluorescent sensor based on a derivative of this compound, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, has been synthesized to detect cadmium ions selectively. This sensor demonstrates high selectivity and sensitivity, showcasing its potential in environmental monitoring and analytical chemistry (Zhou et al., 2012).

Metal Chelation in Alzheimer's Disease Treatment

The 2-substituted 8-hydroxyquinolines, a family to which this compound belongs, have been proposed as therapeutic agents in Alzheimer's disease (AD). Their ability to form metal complexes with neurotransmitters and inhibit Cu/Aβ redox chemistry is a significant aspect of their therapeutic potential. This offers insights into their role as metal chaperones and neuroprotective agents in AD treatment (Kenche et al., 2013).

Antimicrobial and Antifungal Applications

Compounds containing the 8-hydroxyquinoline moiety, including this compound, have been found to exhibit antimicrobial and antifungal activities. The modification of these compounds has been a significant area of study, aiming to develop more potent broad-spectrum drug molecules for treating various diseases (Gupta, Luxami, & Paul, 2021).

Coordination Chemistry and Supramolecular Sensors

8-Hydroxyquinoline derivatives are versatile ligands in coordination chemistry. They have been used to develop new supramolecular sensors and emitting devices. The unique properties of some 8-hydroxyquinoline complexes have led to their renaissance in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).

Therapeutic Potential in Neurodegenerative Diseases

8-Hydroxyquinolines, including this compound, have significant therapeutic value due to their metal chelating properties. They hold medicinal properties such as antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities. Their diverse bioactivities and mechanisms of action are crucial in medicinal chemistry (Prachayasittikul et al., 2013).

Future Directions

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, including “N-(8-hydroxyquinolin-2-yl)acetamide”, have been found to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that these compounds could be further explored for therapeutic applications in the future .

Mechanism of Action

Target of Action

N-(8-hydroxyquinolin-2-yl)acetamide, also known as 8-Hydroxyquinoline (8-HQ), is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them primary targets of 8-HQ.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ allows it to form stable complexes with metal ions . This interaction can alter the normal function of these ions in biological systems, leading to various downstream effects.

Biochemical Pathways

It’s known that 8-hq and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Pharmacokinetics

The compound’s molecular weight of 20221 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its anticancer activity suggests that it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial and antifungal activities, on the other hand, suggest that it may disrupt essential cellular processes in these organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to chelate metal ions Additionally, the presence of competing ligands can influence the compound’s efficacy

properties

IUPAC Name

N-(8-hydroxyquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLPGXCBKGETOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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